molecular formula C11H24N2O2 B6230214 tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate CAS No. 290815-01-9

tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate

Cat. No.: B6230214
CAS No.: 290815-01-9
M. Wt: 216.32 g/mol
InChI Key: PZCDWEOQKBSMMC-MRVPVSSYSA-N
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Description

Tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate is a chemical compound with the molecular formula C11H24N2O2. It is commonly used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. This compound is also known for its role in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows: [ \text{tert-butyl chloroformate} + \text{amine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

    Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: It can be used in coupling reactions to form peptide bonds or other amide linkages.

Common Reagents and Conditions

    Acidic Conditions: For deprotection, acids such as trifluoroacetic acid are commonly used.

    Bases: Triethylamine or other organic bases are used to neutralize acids formed during reactions.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

    Free Amines: Upon deprotection, the major product is the free amine.

    Amides: Coupling reactions typically yield amides or peptide bonds.

Scientific Research Applications

Tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions at the amine site.

    Biology: The compound is used in the synthesis of peptides and proteins, which are essential for studying biological processes.

    Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those that require selective protection and deprotection of functional groups.

    Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from participating in unwanted reactions. Under acidic conditions, the tert-butyl group is cleaved, releasing the free amine, which can then participate in subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the additional substituents on the amine.

    Benzyl carbamate: Another protecting group for amines, but with different stability and deprotection conditions.

    Fmoc carbamate: Used for protecting amines in peptide synthesis, but requires different deprotection conditions.

Uniqueness

Tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate is unique due to its stability under a wide range of reaction conditions and its ease of deprotection. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial.

Properties

CAS No.

290815-01-9

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)8(7-12)13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m1/s1

InChI Key

PZCDWEOQKBSMMC-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)[C@@H](CN)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C(CN)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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